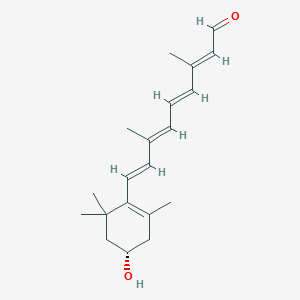

(3s)-3-hydroxyretinal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3s)-3-hydroxyretinal is a retinoid compound, which is a derivative of vitamin A. It is characterized by its unique structure, which includes a hydroxyl group at the third carbon position in the all-trans configuration. This compound plays a significant role in various biological processes, particularly in vision, where it acts as a chromophore in the visual cycle.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3s)-3-hydroxyretinal typically involves the oxidation of all-trans-retinol or all-trans-retinal. One common method includes the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions to achieve the desired hydroxylation at the third carbon position .

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, including the use of genetically modified microorganisms. These microorganisms are engineered to produce the compound through fermentation processes, which are then followed by extraction and purification steps to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

(3s)-3-hydroxyretinal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form (3S)-all-trans-3-oxoretinal.

Reduction: It can be reduced to (3S)-all-trans-3-hydroxyretinol.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC and MnO2.

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: (3S)-all-trans-3-oxoretinal.

Reduction: (3S)-all-trans-3-hydroxyretinol.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Biochemical Role in Vision

Visual Pigment Chromophore

(3S)-3-hydroxyretinal serves as a chromophore for rhodopsins, which are light-sensitive proteins crucial for vision. In Drosophila, it is specifically associated with Rh1 rhodopsin, a blue/green-sensitive visual pigment found in photoreceptor cells. The biosynthesis of this compound begins with dietary zeaxanthin, which is converted through a series of enzymatic reactions involving carotenoid isomerases and oxidoreductases .

Metabolic Pathway

The metabolic pathway for synthesizing this compound involves several steps:

- Dietary Intake : Zeaxanthin is obtained from the diet.

- Conversion : Carotenoid isomers are produced by carotenoid isomerooxygenase.

- Binding : The resulting (3R)-11-cis-3-hydroxyretinal binds to retinoid-binding proteins, leading to the formation of (3S)-11-cis-3-hydroxyretinal through further enzymatic modifications .

Research Applications

Model Organism Studies

Drosophila serves as an ideal model organism for studying the functions and mechanisms of this compound. Research has shown that mutations in genes related to this compound can lead to visual impairments, providing insights into the genetic basis of vision and potential therapeutic targets for vision-related diseases .

Chromophore Biosynthesis Studies

Studies have utilized high-performance liquid chromatography (HPLC) to analyze the extraction and quantification of 3-hydroxyretinoids from biological samples. These methods have allowed researchers to elucidate the efficiency of chromophore biosynthesis pathways and the roles of various enzymes involved .

Case Study 1: Visual Cycle Restoration in Mutant Flies

In an experiment involving ninaG mutant flies, researchers demonstrated that feeding these mutants with retinal could restore their ability to synthesize rhodopsin. This study highlighted the importance of this compound in chromophore production and its potential role in developing treatments for retinal degenerative diseases .

Case Study 2: Chirality Analysis

A comparative study across various insect orders revealed that while many insects primarily utilize (3R)-3-hydroxyretinal, Drosophila and other higher flies uniquely employ (3S)-11-cis-3-hydroxyretinal as their chromophore. This finding underscores the evolutionary significance of this compound in visual systems and its diverse applications in understanding insect vision .

Potential Implications in Biotechnology

Biomimetic Applications

The unique properties of this compound may inspire biomimetic applications in optical devices or sensors that mimic biological vision systems. Its ability to undergo structural changes upon light exposure can be harnessed in developing advanced photonic materials .

Therapeutic Developments

Understanding the biosynthetic pathways and functions of this compound opens avenues for therapeutic interventions in visual disorders. By targeting specific enzymes involved in its synthesis or function, new treatments could be developed for conditions such as retinitis pigmentosa or age-related macular degeneration .

Mecanismo De Acción

The mechanism of action of (3s)-3-hydroxyretinal involves its role as a chromophore in the visual cycle. It binds to opsin proteins in photoreceptor cells, forming a complex that undergoes conformational changes upon light absorption. This triggers a cascade of biochemical events leading to the generation of nerve impulses that are transmitted to the brain, resulting in vision. The molecular targets include opsin proteins and the pathways involved are the phototransduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

All-trans-retinal: Lacks the hydroxyl group at the third carbon position.

All-trans-retinol: The alcohol form of vitamin A.

3-Hydroxyretinoic acid: Contains a carboxyl group instead of an aldehyde group.

Uniqueness

(3s)-3-hydroxyretinal is unique due to its specific hydroxylation at the third carbon position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and interaction with biological molecules, making it a valuable compound for research and therapeutic applications .

Propiedades

Número CAS |

145681-21-6 |

|---|---|

Fórmula molecular |

C20H28O2 |

Peso molecular |

300.4 g/mol |

Nombre IUPAC |

(2E,4E,6E,8E)-9-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+/t18-/m0/s1 |

Clave InChI |

QPRQNCDEPWLQRO-IRVDFSNZSA-N |

SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |

SMILES isomérico |

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C |

SMILES canónico |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.